molecular formula C32H53N9O5 B12404993 Leu-Pro-Leu-Arg-Phe-NH2 CAS No. 88280-21-1

Leu-Pro-Leu-Arg-Phe-NH2

Cat. No.: B12404993
CAS No.: 88280-21-1
M. Wt: 643.8 g/mol
InChI Key: NIIZKQVUHKYFML-LROMGURASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leu-Pro-Leu-Arg-Phe-NH2 is a peptide compound composed of the amino acids leucine, proline, leucine, arginine, and phenylalanine, with an amide group at the C-terminus. This peptide sequence is known for its biological activity and is often studied in the context of neuropeptides and their effects on various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Leu-Pro-Leu-Arg-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (phenylalanine) to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include:

    Coupling Reagents: HBTU, HATU, or DIC

    Deprotection Reagents: TFA (trifluoroacetic acid) for removing protecting groups

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput synthesis of peptides. Purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Leu-Pro-Leu-Arg-Phe-NH2 can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the arginine residue, leading to the formation of oxo-arginine derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents

    Reduction: Dithiothreitol (DTT) or other reducing agents

    Substitution: Amino acid derivatives and coupling reagents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can lead to the formation of oxo-arginine, while substitution reactions can yield peptides with altered amino acid sequences.

Scientific Research Applications

Leu-Pro-Leu-Arg-Phe-NH2 has a wide range of scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and interaction with receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of neuropeptide research.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Leu-Pro-Leu-Arg-Phe-NH2 involves its interaction with specific receptors and enzymes in the body. The peptide can bind to G-protein coupled receptors (GPCRs) and modulate intracellular signaling pathways. This interaction can lead to various physiological effects, such as changes in blood pressure, heart rate, and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Phe-Met-Arg-Phe-NH2 (FMRFamide): A related neuropeptide with similar biological activity.

    pGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH2: Another peptide with a similar sequence but different N-terminal modifications.

Uniqueness

Leu-Pro-Leu-Arg-Phe-NH2 is unique due to its specific sequence and the presence of leucine residues, which can influence its binding affinity and biological activity

Properties

CAS No.

88280-21-1

Molecular Formula

C32H53N9O5

Molecular Weight

643.8 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-4-methylpentanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C32H53N9O5/c1-19(2)16-22(33)31(46)41-15-9-13-26(41)30(45)40-25(17-20(3)4)29(44)38-23(12-8-14-37-32(35)36)28(43)39-24(27(34)42)18-21-10-6-5-7-11-21/h5-7,10-11,19-20,22-26H,8-9,12-18,33H2,1-4H3,(H2,34,42)(H,38,44)(H,39,43)(H,40,45)(H4,35,36,37)/t22-,23-,24-,25-,26-/m0/s1

InChI Key

NIIZKQVUHKYFML-LROMGURASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.